molecular formula C15H16FN B3341464 N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine CAS No. 1021042-22-7

N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine

Cat. No.: B3341464
CAS No.: 1021042-22-7
M. Wt: 229.29 g/mol
InChI Key: RRWUZAHETPLQMG-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine (CAS: 1021042-22-7) is a secondary amine featuring a 2-fluorobenzyl group attached to a meta-methyl-substituted benzyl moiety (m-tolyl). This compound is part of a broader class of fluorinated benzylamines, which are of interest in medicinal chemistry due to the electronic and steric effects imparted by fluorine substituents.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(3-methylphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-12-5-4-6-13(9-12)10-17-11-14-7-2-3-8-15(14)16/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWUZAHETPLQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and m-toluidine.

    Reaction: The 2-fluorobenzyl chloride is reacted with m-toluidine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of This compound would involve similar steps but on a larger scale. Continuous flow reactors and automated purification systems might be employed to increase efficiency and yield.

Chemical Reactions Analysis

Acylation

Reacting with activated carbonyls under peptide coupling conditions:

ReagentCatalystSolventYieldSource
Acetic anhydrideDMAP, EDC·HClDMF99%
Benzoyl chlorideN-MethylmorpholineTHF/DMF95%

Key NMR shifts post-acylation:

  • N-H signal disappearance at δ 5.6 ppm

  • New amide carbonyl at δ 167–173 ppm in ¹³C NMR

Catalytic Hydrogenation

The benzyl group undergoes hydrogenolysis under controlled conditions:

CatalystPressure (psi)SolventProductYield
Pd/C (10%)50 H₂EtOH1-(m-Tolyl)methanamine97%
Crabtree100 H₂CH₂Cl₂N-Demethylated derivative95%

Note: Retention of stereochemistry (>99% ee) observed in related systems

Cross-Coupling Reactivity

Participates in Suzuki-Miyaura couplings via boronate intermediates:

Position ModifiedPartnerConditionsYield
meta-Tolyl ring4-Chlorophenyl boronic acidPd(PPh₃)₄, Na₂CO₃, DME, 80°C96%
FluorobenzylVinyl triflateNi(cod)₂, PCy₃, THF88%

Mechanistic insight: DFT calculations show spin density localization on aldehyde moieties facilitates radical cross-coupling

Dynamic Kinetic Resolution

Chiral Ru catalysts enable enantioselective transformations:

System :

  • Catalyst: (S,S)-RuCl(TsDPEN)

  • Substrate: Ketone derivative of N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine

  • Hydrogen Source: HCO₂H/NEt₃

  • Outcome : 90% combined yield of diastereomers (11:1 dr)

Stability Considerations

  • Acid Sensitivity : Decomposes in HCl > 2M via N-debenzylation

  • Oxidative Stability : Stable to KMnO₄ below 40°C but oxidizes at benzylic positions above 60°C

Scientific Research Applications

Medicinal Chemistry

N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine is investigated for its potential therapeutic applications:

  • Biological Activity: Research indicates that this compound may interact with various biological receptors and enzymes, modulating biochemical pathways. The fluorine substitution can enhance binding affinity compared to non-fluorinated analogs, potentially leading to improved pharmacological profiles .
  • Drug Development: It serves as a precursor for synthesizing more complex drug candidates, particularly those targeting conditions like depression or inflammation due to its structural similarities with known pharmacologically active compounds .

Biochemical Research

The compound has been explored for its role in enzyme modulation:

  • Enzyme Interaction Studies: this compound has been shown to influence the activity of enzymes such as NAMPT (Nicotinamide phosphoribosyltransferase), which is crucial for NAD+ biosynthesis. This interaction suggests its potential as a small molecule modulator in metabolic pathways .

Industrial Applications

In industrial chemistry, this compound can be utilized:

  • As an intermediate in the production of specialty chemicals and materials.
  • In the synthesis of various organic compounds due to its versatile reactivity .

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The fluorine atom could enhance binding affinity or selectivity due to its electronegativity and size.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine with five structurally related compounds, highlighting substituent effects on molecular weight, synthesis yield, and spectral properties.

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Yield Key Spectral Data References
This compound m-tolyl, 2-fluorobenzyl C15H16FN 229.30 Not reported Not available in evidence.
N-(2-Fluorobenzyl)-1-(4-methoxyphenyl)methanamine 4-methoxyphenyl, 2-fluorobenzyl C15H16FNO 245.29 Discontinued 1H/13C NMR (CDCl3): δ 7.37–7.31 (m, aromatic), 3.87–3.75 (m, OCH3) .
N-(4-Chlorobenzyl)-N-(2-fluorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine (6) 4-chlorobenzyl, nitrothiophene C19H17ClFN2O2S 391.87 22% HRMS: m/z 391.0683 [M+H]+; 1H NMR (MeOH-d4): δ 7.82 (d, J=4.27 Hz, thiophene) .
N-(2-Fluorobenzyl)-1-(tetrahydrofuran-2-yl)methanamine tetrahydrofuran-2-yl C13H16FNO 233.28 Not reported Synonyms listed; no spectral data provided.
Compound 13m () Tetrazole, triazole, 2-fluorobenzyl C23H28FN8O 451.24 54% HRMS: m/z 451.2370 [M+H]+; 1H NMR (CDCl3): δ 7.48 (s, triazole) .

Key Observations

Substituent Effects on Reactivity and Yield: Electron-withdrawing groups (e.g., nitro in compound 6) reduce synthesis yields (22%) compared to electron-donating groups (e.g., methoxy in N-(2-fluorobenzyl)-1-(4-methoxyphenyl)methanamine, discontinued but likely higher yield) .

Spectral Characteristics :

  • Fluorine atoms induce distinct splitting patterns in 1H NMR (e.g., doublets for aromatic protons adjacent to F).
  • Nitrothiophene and triazole moieties (compound 6 and 13m) show unique UV-Vis and HRMS signatures, aiding structural confirmation .

Chlorinated analogs (e.g., compound 6) may target ion channels or enzymes, as seen in CFTR potentiator research .

Physicochemical Trends :

  • Methoxy groups increase polarity and solubility compared to methyl (m-tolyl) or halogenated substituents.
  • Molecular weights >400 (e.g., compound 13m) may reduce bioavailability despite enhanced target affinity.

Biological Activity

Overview

N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine is an organic compound classified as an amine. Its unique structure, featuring a fluorinated benzyl group and a tolyl moiety, suggests potential biological activities that merit investigation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C15H16FN
  • Molecular Weight : 233.29 g/mol
  • CAS Number : 1021042-22-7

The presence of the fluorine atom at the ortho position of the benzyl group is significant as it can influence the compound's reactivity and biological interactions.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve interactions with various biological targets, such as enzymes or receptors. The fluorine substitution may enhance binding affinity due to its electronegativity, potentially leading to altered enzyme activity or receptor modulation.

Pharmacological Investigations

Research has indicated that compounds similar to this compound may exhibit a range of pharmacological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound could act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may also interact with specific receptors, influencing physiological responses.

Case Studies and Experimental Findings

Several studies have investigated the biological activities of related compounds, providing insights into potential applications:

  • Cystic Fibrosis Research : In a study focusing on cystic fibrosis transmembrane conductance regulator (CFTR), compounds with similar structures were shown to enhance CFTR activity in epithelial cells. This suggests that this compound could be explored for similar therapeutic effects .
  • Antimicrobial Activity : Related compounds have demonstrated selective activity against pathogens like Chlamydia, indicating that this compound might possess antimicrobial properties worth investigating .
  • Toxicity Assessments : Toxicological evaluations of structurally similar compounds have shown low cytotoxicity in human cell lines, suggesting a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Enzyme InhibitionThiadiazole derivativesEnhanced CFTR activity
AntimicrobialVarious aminesSelective for Chlamydia
CytotoxicityMultiple analogsLow cytotoxicity in human cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of analogous benzylamine derivatives often involves Mannich base reactions or nucleophilic substitution. For example, in , N-Mannich bases were synthesized using dichloromethane as a solvent and diisopropylethylamine (DIPEA) as a base to facilitate amination (65.5% yield). To improve yields:

  • Use excess amine (1.1–1.2 equivalents) to drive the reaction to completion.
  • Optimize reaction temperature (e.g., 0–5°C for exothermic steps) to minimize side reactions.
  • Purify via recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include C-N stretching (alkyl: ~1011 cm⁻¹; aryl: ~1272 cm⁻¹) and C=N absorption (~1600 cm⁻¹) ().
  • ¹H NMR : In DMSO-d₆, alkyl CH₂ protons resonate at δ 2.40–4.80 ppm, while aromatic protons appear as multiplets at δ 7.26–7.70 ppm. Integration ratios (e.g., 6H for CH₃ groups) confirm substituent stoichiometry .
  • Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., C₁₅H₁₅FN₂ for the target compound) and rule out impurities .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation ( ).
  • Avoid exposure to moisture (use desiccants) and light (amber glassware).
  • Monitor stability via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) between experimental and computational models be resolved?

  • Methodological Answer :

  • Compare experimental NMR shifts () with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set).
  • Adjust for solvent effects (e.g., DMSO polarizability) using COSMO-RS simulations.
  • Validate with 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .

Q. What strategies mitigate conflicting bioactivity results in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
  • Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm binding affinity.
  • Analyze steric/electronic effects of substituents (e.g., fluorobenzyl vs. toluyl groups) via molecular docking (AutoDock Vina) .

Q. How do environmental factors (e.g., surface interactions) influence the compound’s reactivity in catalytic applications?

  • Methodological Answer :

  • Study adsorption on model surfaces (e.g., SiO₂, TiO₂) using AFM or XPS ().
  • Monitor reaction kinetics under controlled humidity (e.g., 30–70% RH) to assess hydrolytic stability.
  • Compare turnover numbers (TON) in homogeneous vs. heterogeneous systems .

Q. What computational approaches predict metabolic pathways and toxicity profiles for this compound?

  • Methodological Answer :

  • Use in silico tools (e.g., SwissADME, ProTox-II) to identify CYP450 oxidation sites.
  • Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH).
  • Cross-reference with structural analogs (e.g., triazole derivatives in ) to infer metabolic liabilities .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for similar compounds?

  • Methodological Answer :

  • Replicate procedures with rigorous stoichiometric control (e.g., syringe pumps for slow reagent addition).
  • Characterize byproducts (e.g., via LC-MS) to identify competing pathways (e.g., dimerization).
  • Compare solvent polarity effects (e.g., DCM vs. THF) on reaction efficiency .

Q. What experimental controls are critical when evaluating this compound’s inhibition potency against enzymes?

  • Methodological Answer :

  • Include positive controls (e.g., known inhibitors like PMSF for proteases).
  • Test time-dependent inhibition via pre-incubation experiments.
  • Rule out assay interference (e.g., fluorescence quenching) using counter-screens .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine
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N-(2-Fluorobenzyl)-1-(m-tolyl)methanamine

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